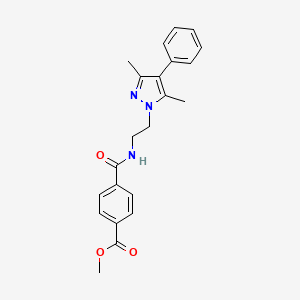
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Ligand Synthesis and Characterization
The synthesis and characterization of heterocyclic ligands, such as imidazole derivatives, have significant applications in coordination chemistry and material science. A study by Agheli, Pordel, and Beyramabadi (2017) focused on a new heterocyclic ligand synthesized from the reduction of nitro-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazole, demonstrating its coordination ability with iron cations. This work highlights the potential of such compounds in developing new materials with specific magnetic or optical properties (Agheli, Pordel, & Beyramabadi, 2017).
Molecular Docking and Drug Design
Imidazole derivatives have shown potential as agonists for various receptors, indicating their importance in drug design and pharmacology. For instance, a molecule structurally related to "5-(4-Chlorophenyl)-1H-imidazol-2-amine" was explored for its role as an alpha-2-imidazoline receptor agonist, potentially useful in treating hypertension. This research utilized both experimental and theoretical techniques to elucidate the molecular structure and pharmacological potential of the compound (Aayisha et al., 2019).
Corrosion Inhibition
Imidazole derivatives also find applications in corrosion inhibition, protecting metals from corrosion in acidic media. Ouakki, Galai, Rbaa, Abousalem, Lakhrissi, Rifi, and Cherkaoui (2019) studied the adsorption and corrosion inhibition properties of imidazole derivatives on mild steel in sulfuric acid medium. Their findings suggest that these compounds can significantly enhance corrosion resistance, making them valuable in industrial applications where metal preservation is crucial (Ouakki et al., 2019).
Antiviral and Antimicrobial Activities
Another research avenue for imidazole derivatives is their antimicrobial and antiviral activities. Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) synthesized new thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating some of these compounds' anti-tobacco mosaic virus activity. Such studies pave the way for developing new antiviral agents based on imidazole chemistry (Chen et al., 2010).
Future Directions
The future directions of research on a compound depend on its properties and potential applications. While specific future directions for “5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride” were not found, research on related compounds like thiazolidines is focusing on their diverse therapeutic and pharmaceutical activity and improving their activity .
Mechanism of Action
Target of Action
Similar compounds such as pitolisant, which is an antagonist and inverse agonist at the histamine h3 receptor, are used to treat narcolepsy in adults .
Mode of Action
It can be inferred from similar compounds like pitolisant, which acts as a high-affinity competitive antagonist and as an inverse agonist at the human h3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core .
Biochemical Pathways
Similar compounds like pitolisant enhance the activity of histaminergic neurons in the brain, which function to improve a person’s wakefulness .
Pharmacokinetics
Pitolisant, a similar compound, is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The maximum concentrations reached after oral administration and elimination half-lives are also mentioned for Pitolisant .
Result of Action
Similar compounds like pitolisant have been shown to have modestly but significantly higher inhibitory effects on the cellular events triggered by mrtf-a activation .
Action Environment
For instance, the inhibition efficiency of phenyltetrazole compounds for mild steel corrosion in 5.0 M HCl solution was investigated .
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFLRVEEMVQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)
![Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)



![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)